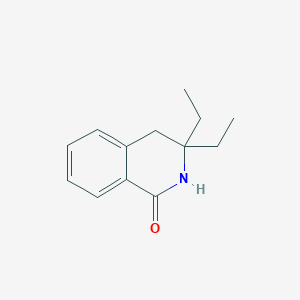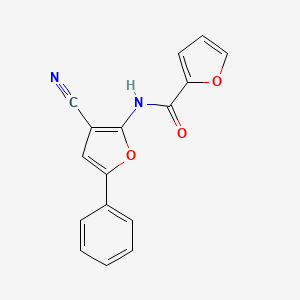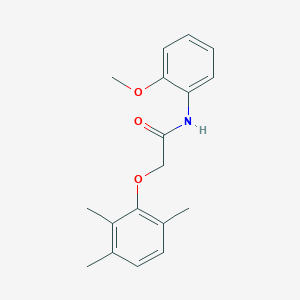![molecular formula C16H13ClN2OS B5649881 3-{2-[(4-chlorophenyl)thio]ethyl}-4(3H)-quinazolinone](/img/structure/B5649881.png)
3-{2-[(4-chlorophenyl)thio]ethyl}-4(3H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinazolinones are heterocyclic compounds that have garnered interest due to their wide range of biological activities and potential therapeutic applications. The compound , "3-{2-[(4-chlorophenyl)thio]ethyl}-4(3H)-quinazolinone," belongs to this class and is notable for its unique substituents which may confer distinct chemical and physical properties.
Synthesis Analysis
The synthesis of quinazolinone derivatives often involves the reaction of anthranilic acid derivatives with various reagents under controlled conditions. Specifically, N- and S-alkylated 4(3H)-quinazolinone derivatives can be synthesized through reactions involving chloroformates and subsequent ammonolysis, leading to a variety of chemical structures depending on the reactants and conditions used (Nawrocka, 2009).
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives, including our compound of interest, can be elucidated using spectroscopic methods such as IR, 1H NMR, and mass spectrometry. These techniques provide detailed information on the molecular framework and substituent positions, crucial for understanding the compound's chemical behavior and potential reactivity (Nawrocka, 2009).
Chemical Reactions and Properties
Quinazolinones participate in a variety of chemical reactions, including lithiation, which allows for further functionalization through reactions with electrophiles. This capability to undergo lithiation and subsequent reaction with a range of electrophiles makes quinazolinones versatile intermediates in organic synthesis (Smith et al., 1996).
Propiedades
IUPAC Name |
3-[2-(4-chlorophenyl)sulfanylethyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2OS/c17-12-5-7-13(8-6-12)21-10-9-19-11-18-15-4-2-1-3-14(15)16(19)20/h1-8,11H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYFAYRLHWCFINR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCSC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7013187 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5649798.png)
![3-[5-(3-imidazo[1,2-a]pyridin-2-ylpropanoyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]propanoic acid](/img/structure/B5649803.png)



![(3R*,4S*)-4-cyclopropyl-1-[(3,4-dimethylphenoxy)acetyl]pyrrolidin-3-amine](/img/structure/B5649817.png)
![1-(4-isopropylphenyl)-5-oxo-N-[(4-propyl-4H-1,2,4-triazol-3-yl)methyl]-3-pyrrolidinecarboxamide](/img/structure/B5649831.png)
![2-(3-methoxypropyl)-8-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5649843.png)
![5-[1-(2,3-dihydro-1H-inden-5-yloxy)-1-methylethyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5649861.png)
![2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-1H-benzimidazole](/img/structure/B5649867.png)

![1-{3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-4-methylphthalazine](/img/structure/B5649878.png)
![2-(pyridin-2-ylmethyl)-9-[3-(3-thienyl)propanoyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5649885.png)
